Silver arsenide

Descripción general

Descripción

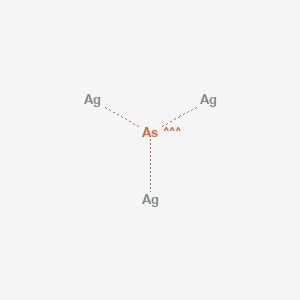

Arsenargentite, also known as trisilver arsenide, is a compound with the chemical formula Ag3As. It is a crystalline solid that belongs to the hexagonal crystal system and is known for its unique properties and applications in various fields. Arsenargentite is a rare mineral that forms part of the chalcophile group, which includes elements that have a strong affinity for sulfur and other chalcogenides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Arsenargentite can be synthesized through several methods:

Solution Method: This involves dissolving appropriate amounts of silver and arsenic in a stable solution.

Vapor Deposition Method: In this method, silver and arsenic are evaporated onto a substrate, where they react to form arsenargentite.

Industrial Production Methods: Industrial production of arsenargentite typically involves high-purity reagents and controlled environments to ensure the quality and consistency of the compound. The methods used in industrial settings are often scaled-up versions of the laboratory techniques mentioned above.

Análisis De Reacciones Químicas

Types of Reactions: Arsenargentite undergoes various chemical reactions, including:

Oxidation: Arsenargentite can be oxidized to form silver oxide and arsenic oxide.

Reduction: It can be reduced back to its elemental forms of silver and arsenic.

Substitution: Arsenargentite can participate in substitution reactions where other elements or compounds replace arsenic or silver in the structure.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or other oxidizing agents can be used to oxidize arsenargentite.

Reducing Agents: Hydrogen or other reducing agents can be used for reduction reactions.

Substitution Reagents: Various halides and other compounds can be used for substitution reactions.

Major Products:

Oxidation Products: Silver oxide (Ag2O) and arsenic oxide (As2O3).

Reduction Products: Elemental silver (Ag) and arsenic (As).

Substitution Products: Compounds where arsenic or silver is replaced by other elements.

Aplicaciones Científicas De Investigación

Electronic Applications

Semiconductors

Silver arsenide is primarily recognized for its role as a semiconductor material. Its properties facilitate its use in various electronic devices, including:

- Transistors : this compound can be used as a doping agent in transistors to enhance their performance by improving charge carrier mobility.

- Photodetectors : Due to its sensitivity to light, this compound is employed in photodetectors that are crucial in optical communication systems.

Case Study: Laser Diodes

Research has demonstrated that this compound-aluminum (Ga-Al-As) laser diodes exhibit effective tissue penetration and manageability, making them suitable for medical applications such as wound healing. A study indicated that these laser diodes significantly improved healing rates in experimental models .

Materials Science

2D Materials Research

Recent advancements have led to the synthesis of monolayer this compound on substrates like Ag(111). This development opens avenues for studying the physical properties of strained 2D materials, which are essential for future electronic applications .

Mining and Resource Extraction

This compound is often found in high-grade ore deposits alongside other valuable minerals such as cobalt and nickel. The mining of silver-arsenide veins has been significant in regions like Cobalt, Elk Lake, and Gowganda in Canada. These veins are known for their rich mineral content, making them economically important for resource extraction .

Biomedical Applications

The biocompatibility of silver compounds has led to investigations into their use in medical devices and therapeutic applications. This compound's properties make it a candidate for:

- Antimicrobial Agents : The compound's inherent antimicrobial properties can be harnessed for coatings on medical devices to prevent infections.

- Tissue Engineering : Its potential application in tissue engineering is being explored due to its compatibility with biological tissues.

Environmental Applications

This compound may also find applications in environmental remediation processes. Its ability to bind with certain contaminants can be utilized in water treatment systems to remove toxic substances from water sources.

Data Table: Properties and Applications of this compound

| Property | Description | Application Area |

|---|---|---|

| Semiconductor Type | Narrow bandgap semiconductor | Electronics |

| Crystal Structure | Cubic lattice | Materials Science |

| Doping Capability | Enhances charge carrier mobility | Transistors |

| Biocompatibility | Compatible with biological tissues | Biomedical Devices |

| Antimicrobial Activity | Effective against a range of pathogens | Medical Coatings |

Mecanismo De Acción

The mechanism by which arsenargentite exerts its effects involves its interaction with various molecular targets and pathways:

Molecular Targets: Arsenargentite interacts with proteins and enzymes, affecting their function and activity.

Pathways Involved: It can influence cellular pathways related to oxidative stress, signal transduction, and metal ion homeostasis

Comparación Con Compuestos Similares

Indium Gallium Arsenide (InGaAs): A semiconductor material used in high-speed electronics and photonics.

Lead Arsenide (PbAs): Used in certain types of sensors and detectors.

Copper Arsenide (Cu3As): Known for its use in metallurgy and as a semiconductor

Uniqueness of Arsenargentite: Arsenargentite stands out due to its unique combination of silver and arsenic, which imparts distinct electrical and chemical properties. Its ability to form stable compounds with both elements makes it valuable in various high-tech applications .

Actividad Biológica

Silver arsenide (Ag3As) is a compound that has garnered attention due to its unique biological activity and potential applications in various fields, including medicine and environmental science. This article explores the biological properties of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic uses.

Overview of this compound

This compound is a binary compound formed from silver and arsenic. It is often studied within the context of its interactions with biological systems, particularly due to the dual nature of its components—silver being a known antimicrobial agent and arsenic having both toxic and therapeutic properties.

Mechanisms of Biological Activity

1. Antimicrobial Properties:

Silver ions (Ag+) are known for their broad-spectrum antimicrobial effects. They exert their action through several mechanisms:

- DNA Interaction: Silver can bind to bacterial DNA, leading to condensation and potential mutations, which can inhibit replication .

- Reactive Oxygen Species (ROS) Generation: Silver induces oxidative stress by generating ROS, which can damage cellular components such as lipids, proteins, and DNA .

- Membrane Disruption: Silver interacts with the bacterial cell membrane, increasing permeability and leading to cell death .

2. Interaction with Arsenic:

Arsenic compounds are notorious for their toxicity; however, this compound's interactions with arsenic can influence its biological effects:

- Detoxification Mechanisms: Studies have shown that silver nanoparticles can mitigate arsenic-induced genotoxicity by enhancing antioxidant defenses in cells .

- Colorimetric Detection: Silver coordination polymers have been developed for detecting low levels of arsenic in water, showcasing a practical application of silver's reactivity with arsenic compounds .

Toxicity Profile

The toxicity of this compound is a significant concern. Both silver and arsenic are known to be toxic at certain concentrations:

- Cellular Toxicity: In vitro studies indicate that exposure to silver ions can lead to increased cell death and oxidative stress across various cell lines .

- Environmental Impact: The release of this compound into ecosystems poses risks due to both silver's antimicrobial properties and arsenic's toxicity. Monitoring and managing these compounds in environmental contexts is crucial .

Case Studies

Case Study 1: Silver Nanoparticles Against Arsenic Toxicity

A study investigated the protective effects of silver nanoparticles against arsenic-induced genotoxicity in human cells. The results indicated that treatment with silver nanoparticles significantly reduced DNA damage caused by arsenic exposure, suggesting a potential therapeutic role for silver in mitigating arsenic toxicity .

Case Study 2: Field Tests for Arsenic Detection

Field tests using silver-based colorimetric sensors demonstrated effective detection of inorganic arsenic in groundwater samples. These tests showed that silver coordination polymers could provide a reliable alternative to traditional mercury-based methods, highlighting the dual utility of silver in both detection and potential remediation efforts .

Data Table: Biological Effects of this compound

Propiedades

InChI |

InChI=1S/3Ag.As | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZRPYCWPXDPEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[As].[Ag].[Ag].[Ag] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag3As | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401047992 | |

| Record name | Arsenargentite (Ag3As) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.526 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12417-99-1 | |

| Record name | Arsenargentite (Ag3As) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12417-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenargentite (Ag3As) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012417991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenargentite (Ag3As) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenargentite (Ag3As) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisilver arsenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.